



# Technical Support Center: Interpreting Neurofilament Light Chain (NfL) Responses to Tofersen

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tofersen  |           |
| Cat. No.:            | B15588239 | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Tofersen** and measuring Neurofilament Light Chain (NfL) as a biomarker of treatment response in SOD1-ALS.

# Frequently Asked Questions (FAQs)

Q1: What is the expected magnitude of NfL reduction with **Tofersen** treatment?

A1: Clinical studies have consistently demonstrated a significant reduction in both cerebrospinal fluid (CSF) and serum/plasma NfL levels following **Tofersen** treatment in patients with SOD1-ALS. The magnitude of reduction can vary, but reports indicate mean decreases of approximately 51-66% in CSF NfL and 41-62% in serum/plasma NfL after 5 to 6 months of treatment.[1][2][3] Earlier initiation of **Tofersen** has been associated with a more pronounced reduction in NfL levels over time.[4]

Q2: How soon after initiating **Tofersen** can a reduction in NfL be observed?

A2: Reductions in plasma NfL can be detected relatively early in the treatment course. Data from the VALOR clinical trial showed that plasma NfL levels began to decline until approximately day 113 (around 3.7 months), after which the reductions were sustained.[5]







Significant reductions in serum NfL have been observed as early as three months into treatment.[4][6]

Q3: Does the extent of NfL reduction correlate with clinical benefit?

A3: Yes, early reductions in NfL levels have been shown to be reasonably likely to predict a slower decline in clinical function.[7][8] Data from the VALOR trial indicated that for every 10 pg/mL drop in blood NfL levels by day 113, there was a predicted 0.77-point slower reduction in the ALSFRS-R score by day 197.[7] This correlation was a key factor in the FDA's accelerated approval of **Tofersen**, with NfL being used as a surrogate biomarker for clinical benefit.[8][9]

Q4: Is there variability in the NfL response to **Tofersen** among patients?

A4: Yes, variability in the NfL response is expected. This can be attributed to several factors including the specific SOD1 mutation, the rate of disease progression at treatment initiation, and individual patient characteristics. For instance, one study observed that a patient with a heterozygous D91A-SOD1 mutation did not show a decrease in serum NfL, while all other patients in the cohort did.[10] Patients with slower disease progression at baseline may show a different NfL response trajectory compared to those with a more rapid progression.[1][2][3]

Q5: What is the mechanism by which **Tofersen** leads to a reduction in NfL levels?

A5: **Tofersen** is an antisense oligonucleotide (ASO) that selectively binds to the messenger RNA (mRNA) of the SOD1 gene. This binding leads to the degradation of the SOD1 mRNA, which in turn reduces the production of the toxic mutant SOD1 protein. The reduction in the mutant SOD1 protein alleviates neuronal injury, leading to a decreased release of NfL, a structural component of neurons, into the CSF and blood.

### **Data Presentation**

Table 1: Summary of NfL Reduction in Response to **Tofersen** from Clinical and Observational Studies



| Study/Coho<br>rt                | Analyte    | Mean<br>Reduction | Range of<br>Reduction | Timepoint<br>of<br>Measureme<br>nt | Reference |
|---------------------------------|------------|-------------------|-----------------------|------------------------------------|-----------|
| German EAP<br>(n=6)             | CSF-NfL    | 66%               | 52% to 86%            | 5-8 months                         | [1][2][3] |
| German EAP<br>(n=6)             | sNfL       | 62%               | 36% to 84%            | 5-8 months                         | [1][2][3] |
| German EAP<br>(n=16)            | sNfL       | 58%               | -91% to<br>+27%       | 6-18 months                        | [10]      |
| VALOR/OLE<br>(Early Start)      | Plasma NfL | 51%               | Not Reported          | 12 months                          | [4]       |
| VALOR/OLE<br>(Delayed<br>Start) | Plasma NfL | 41%               | Not Reported          | 12 months                          | [4]       |

Table 2: Baseline and Post-Treatment Serum NfL Levels in a Real-World Setting

| Parameter              | Baseline<br>(n=23) | 6 Months<br>(n=11) | 9 Months<br>(n=8) | Last<br>Observatio<br>n (n=23) | Reference |
|------------------------|--------------------|--------------------|-------------------|--------------------------------|-----------|
| Median sNfL<br>(pg/mL) | 78.0               | 23.0               | 23.5              | 36.0                           | [6][11]   |
| IQR sNfL<br>(pg/mL)    | 37.0 - 147.0       | 17.0 - 38.0        | 16.5 - 38.1       | 22.0 - 65.0                    | [6][11]   |

# **Troubleshooting Guide**

# Troubleshooting & Optimization

Check Availability & Pricing

| Problem/Observation                                                                        | Potential Causes                                                                                                                                                                                                                                                                                                                                                                                                                             | Recommended Actions                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                |
|--------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| No significant decrease in NfL levels observed after several months of Tofersen treatment. | 1. Patient-specific factors: Certain SOD1 mutations may have a different response to Tofersen. Disease may have progressed to a very advanced stage with a lower rate of ongoing neurodegeneration. 2. Assay variability: Issues with sample collection, processing, or the assay itself could be masking a true biological response. 3. Suboptimal treatment response: While Tofersen is effective for many, individual responses can vary. | 1. Review patient characteristics: Confirm the specific SOD1 mutation and assess the patient's disease progression rate at baseline. Compare the individual's NfL trajectory to published data for similar patient profiles. 2. Verify sample integrity and assay performance: Review the sample handling procedures and assay quality control data. Consider re-testing a new sample. 3. Continue monitoring: Continue to monitor NfL levels and clinical outcomes over a longer period as the full therapeutic effect may take time to manifest. |
| High variability in NfL measurements for the same patient over time.                       | 1. Pre-analytical variability: Inconsistent sample handling, such as delays in processing, different centrifugation speeds, or multiple freeze-thaw cycles, can affect NfL stability. 2. Analytical variability: Inconsistent assay performance, such as lot-to-lot variation in assay kits or instrument calibration issues.                                                                                                                | 1. Standardize pre-analytical procedures: Implement a strict and consistent protocol for blood collection, processing, and storage. Minimize the time between collection and centrifugation/freezing. Avoid repeated freeze-thaw cycles.  2. Ensure consistent assay execution: Use assay kits from the same lot for longitudinal samples from the same patient whenever possible. Follow the manufacturer's protocol precisely and monitor instrument performance.                                                                                |



Unexpectedly high or low baseline NfL levels.

1. Individual patient characteristics: Baseline NfL levels can be influenced by age, disease progression rate, and the specific SOD1 mutation. 2. Sample quality: Hemolysis or other preanalytical issues can affect NfL measurements.

1. Correlate with clinical data:
Assess whether the baseline
NfL level is consistent with the
patient's clinical presentation
and rate of disease
progression. 2. Inspect sample
for quality issues: Visually
inspect samples for signs of
hemolysis. Review sample
collection and handling records
for any deviations from the
protocol.

### **Experimental Protocols**

# Key Experiment: Quantification of Neurofilament Light Chain (NfL) using Single Molecule Array (Simoa)

This protocol provides a general overview of the steps involved in measuring NfL in serum or plasma using the Quanterix Simoa® platform. For detailed, lot-specific instructions, always refer to the manufacturer's protocol for the specific assay kit being used (e.g., Simoa® NF-light™ Advantage Kit or Simoa™ N4PA Advantage Kit).[12][13][14][15]

- 1. Sample Collection and Processing:
- Blood Collection: Collect whole blood in serum separator tubes (SST) or EDTA plasma tubes.
- Processing:
  - For serum, allow the blood to clot at room temperature for at least 30 minutes.
  - Centrifuge the tubes according to the manufacturer's instructions (e.g., 1,000-2,000 x g for 10-15 minutes at room temperature).
  - Carefully aspirate the serum or plasma, avoiding the buffy coat and red blood cells.



- Storage: Aliquot the serum or plasma into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
- 2. Assay Procedure (Simoa HD-X Analyzer):
- Instrument Preparation:
  - Ensure the instrument is powered on and has completed its daily maintenance routines.
  - Empty waste containers and replenish system fluids as needed.
- Reagent Preparation:
  - Thaw all kit reagents (beads, detector, SBG, RGP) and calibrators to room temperature.
  - Vortex the bead reagent thoroughly before loading.
- · Plate Setup:
  - Pipette calibrators, quality controls (QCs), and patient samples into a 96-well plate.
     Samples are typically diluted (e.g., 1:4 for serum/plasma).
- Instrument Run:
  - Load the prepared plate, reagents, and other consumables (tips, cuvettes) into the Simoa HD-X analyzer.
  - Create a batch in the instrument software, defining the plate layout and assay parameters.
  - Start the automated run. The instrument will perform all incubation, washing, and signal acquisition steps.
- Data Analysis:
  - After the run is complete, the instrument software will generate a calibration curve and calculate the NfL concentrations in the samples.
  - Review the calibration curve and QC results to ensure the validity of the run.



• Export the data for further analysis.

# Mandatory Visualizations Signaling Pathways and Experimental Workflows



Click to download full resolution via product page

Caption: Mechanism of action of **Tofersen** in reducing mutant SOD1 protein and NfL release.





Click to download full resolution via product page

Caption: Experimental workflow for NfL measurement using the Simoa platform.





Click to download full resolution via product page

Caption: Relationship between **Tofersen** treatment, NfL reduction, and clinical outcome.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. canessa-als-stiftung.org [canessa-als-stiftung.org]
- 2. Neurofilament light-chain response during therapy with antisense oligonucleotide tofersen in SOD1-related ALS: Treatment experience in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alsnewstoday.com [alsnewstoday.com]
- 5. Clinical Study Results | QALSODY® (tofersen) [galsodyhcp.com]
- 6. Effects of tofersen treatment in patients with SOD1-ALS in a "real-world" setting a 12-month multicenter cohort study from the German early access program PMC [pmc.ncbi.nlm.nih.gov]
- 7. alsnewstoday.com [alsnewstoday.com]
- 8. FDA Accelerated Approval of Tofersen Highlights Importance of Blood Neurofilament Light Chain as Surrogate Endpoint in Neurology Therapeutic Trials | Quanterix [quanterix.com]



- 9. NfL as a Biomarker in ALS: Insights from Investigational Research on Enoxacin | Quanterix [quanterix.com]
- 10. Clinical and patient-reported outcomes and neurofilament response during tofersen treatment in SOD1-related ALS-A multicenter observational study over 18 months PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. quanterix.com [quanterix.com]
- 13. quanterix.com [quanterix.com]
- 14. quanterix.com [quanterix.com]
- 15. quanterix.com [quanterix.com]
- To cite this document: BenchChem. [Technical Support Center: Interpreting Neurofilament Light Chain (NfL) Responses to Tofersen]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588239#interpreting-variable-neurofilament-light-chain-responses-to-tofersen]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





